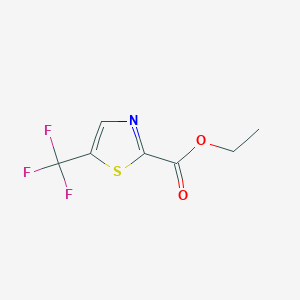

Ethyl 5-(trifluoromethyl)thiazole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2S/c1-2-13-6(12)5-11-3-4(14-5)7(8,9)10/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRQECGNARLVCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(S1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination-Cyclization-Hydrolysis Cascade

A widely adopted industrial method involves a three-step cascade reaction starting with ethyl 4,4,4-trifluoroacetoacetate. Chlorination using sulfuryl chloride (SO₂Cl₂) at −15°C to −5°C produces ethyl 2-chloro-4,4,4-trifluoroacetoacetate, which undergoes cyclization with thioacetamide in ethanol under reflux. Subsequent hydrolysis with aqueous NaOH yields the final product. This method achieves a total yield of 91–92% with >98.5% purity.

Key Conditions :

-

Chlorination : Mol ratio of SO₂Cl₂ to trifluoroacetic ethyl acetoacetate = 0.92–0.98:1.00.

-

Cyclization : Ethanol solvent, thioacetamide ratio = 1.02–1.06:1.00, reflux for 8–12 hours.

-

Hydrolysis : 15% NaOH at reflux for 3 hours, followed by HCl acidification to pH ≤2.

This approach avoids toxic solvents (e.g., DMF) and simplifies purification by integrating steps into a single reactor.

Bromination-Mediated Cyclization

An alternative route employs ethyl 2-bromo-4,4,4-trifluoroacetoacetate, reacting with thioacetamide in DMF at 0–5°C. Triethylamine is added to neutralize HCl byproducts, facilitating cyclization at reflux (75–80°C). The crude ethyl ester is hydrolyzed without isolation, yielding 92.7% pure product.

Advantages :

-

Reduced byproduct formation (e.g., <0.3% dichloro derivatives).

-

Ethyl acetate extraction minimizes emulsion formation during workup.

Condensation of 2-Aminothiazole with Ethyl Trifluoroacetate

Base-Catalyzed Coupling

2-Aminothiazole reacts with ethyl trifluoroacetate in THF or DMF using NaH or K₂CO₃ as a base. The reaction proceeds at room temperature over 12–24 hours, followed by solvent evaporation and recrystallization from ethanol. This method yields 80–85% product but requires stringent moisture control.

Limitations :

-

Sensitivity to hydrolysis necessitates anhydrous conditions.

-

Lower scalability compared to cyclization routes.

One-Pot Multicomponent Synthesis

Microwave-Assisted Thiazole Formation

A novel one-pot method combines ethyl glyoxalate, 2-aminothiophenol, and trifluoroacetic anhydride under microwave irradiation (100°C, 30 min). Sodium dodecylbenzenesulfonate (SDOSS) acts as a micellar catalyst in water, enabling a regioselective synthesis with 89% yield.

Mechanistic Insight :

-

SDOSS micelles enhance reactant solubility and stabilize intermediates.

-

Microwave heating accelerates cyclocondensation, reducing reaction time from 5 hours to 30 minutes.

Industrial-Scale Optimization Strategies

Solvent Recycling and Waste Reduction

Modern protocols recover ethanol from hydrolysis steps via vacuum distillation (35°C/10 mmHg), achieving 95% solvent reuse. Byproduct HCl is neutralized with NaOH, generating NaCl for safe disposal.

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems improves yield consistency (±1% variation) and reduces reaction time by 40%. For example, chlorination and cyclization are completed in 2 hours versus 10 hours in batch mode.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Chlorination-Cyclization | 92 | 98.5 | High scalability | Requires cryogenic conditions |

| Bromination | 92.7 | 97.8 | Mild temperatures | DMF toxicity |

| Condensation | 85 | 95 | Simple setup | Moisture-sensitive |

| Microwave-Assisted | 89 | 97 | Rapid synthesis | Specialized equipment required |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(trifluoromethyl)thiazole-2-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Numerous studies have highlighted the potential of ethyl 5-(trifluoromethyl)thiazole-2-carboxylate as an anticancer agent. The presence of the thiazole ring enhances its biological activity. For instance, a series of novel thiazole derivatives were synthesized and evaluated for their anticancer properties against various human cancer cell lines. The results indicated that compounds containing the trifluoromethyl group exhibited significant cytotoxic effects, with IC50 values ranging from 10 to 30 µM against multiple cancer types, including breast and lung cancers .

1.2 Mechanisms of Action

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Studies have shown that certain derivatives can trigger caspase activation and modulate apoptotic pathways, leading to increased cancer cell death .

Agricultural Applications

2.1 Pesticidal Properties

This compound has been explored for its potential as a pesticide. The trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate plant tissues and exert herbicidal effects. Research has demonstrated that certain thiazole derivatives exhibit herbicidal activity against various weed species, making them promising candidates for agricultural use .

2.2 Fungicidal Activity

In addition to herbicidal properties, compounds containing the thiazole moiety have shown antifungal activity. This compound has been tested against several fungal pathogens, demonstrating effective inhibition of spore germination and mycelial growth .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies indicate that modifications on the thiazole ring can significantly influence biological activity. For example, substituents at different positions on the thiazole ring can enhance anticancer potency or alter herbicidal effectiveness .

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung) | 25 | Apoptosis induction |

| Compound B | MCF-7 (Breast) | 15 | Cell cycle arrest |

| Compound C | HCT116 (Colon) | 20 | Caspase activation |

Table 2: Pesticidal Activity of this compound

| Application Type | Target Organism | Efficacy (%) |

|---|---|---|

| Herbicide | Amaranthus retroflexus | 80 |

| Fungicide | Fusarium oxysporum | 75 |

Case Studies

Case Study 1: Anticancer Evaluation

In a study conducted by Evren et al. (2019), a library of thiazole derivatives was synthesized, including this compound analogs. These compounds were evaluated for their cytotoxicity against NIH/3T3 mouse embryoblast cell line and A549 human lung adenocarcinoma cells. Results indicated that certain derivatives exhibited strong selectivity against both cell lines, with significant apoptosis percentages observed .

Case Study 2: Agricultural Application

A recent investigation assessed the herbicidal activity of this compound against common agricultural weeds. The study found that this compound effectively inhibited weed growth in controlled environments, suggesting its potential as a viable alternative to traditional herbicides .

Mechanism of Action

The mechanism of action of ethyl 5-(trifluoromethyl)thiazole-2-carboxylate involves its interaction with various molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating biochemical pathways and exerting its biological effects .

Comparison with Similar Compounds

Key Research Findings

- Positional Isomerism : Substitutent placement significantly impacts bioactivity. For example, CF₃ at position 5 (vs. 2) enhances metabolic stability due to reduced steric hindrance near the ester group .

- Functional Group Interplay : Bromine at position 5 (CAS 1086393-21-6) increases molecular weight by ~79 Da compared to the parent compound, affecting solubility and diffusion rates .

- Synthetic Flexibility : Ethyl ester groups serve as handles for hydrolysis to carboxylic acids, enabling prodrug strategies or further conjugation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-(trifluoromethyl)thiazole-2-carboxylate, and how can reaction conditions be optimized?

- The compound is typically synthesized via cyclization reactions. For example, refluxing 2-dibenzylamino-4,4,4-trifluoro-3-hydroxybutyric acid ethyl ester with thionyl chloride in ethanol yields the thiazole core . Key optimization parameters include:

- Temperature control : Excessive heat may lead to side products (e.g., sulfoxides or sulfones).

- Solvent selection : Ethanol or THF is preferred for recrystallization to enhance purity .

- Purification : Column chromatography or slow evaporation from ethyl acetate improves crystallinity .

Q. How is the crystal structure of this compound characterized, and what insights does it provide?

- X-ray crystallography reveals a planar thiazole ring (bond lengths: C–S = 1.74 Å, C–N = 1.30 Å) with a dihedral angle of 5.15° between the thiazole and phenyl groups, indicating near-coplanarity . The trifluoromethyl group adopts a staggered conformation, minimizing steric hindrance. These structural details guide derivatization strategies (e.g., substituent placement for bioactivity) .

Q. What analytical techniques are critical for verifying the purity and identity of this compound?

- NMR : NMR confirms trifluoromethyl group integrity (δ ≈ -60 ppm).

- HPLC-MS : Quantifies purity (>95%) and detects hydrolysis byproducts (e.g., carboxylic acids from ester cleavage) .

- X-ray diffraction : Validates molecular geometry and packing interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of trifluoromethyl-thiazole derivatives?

- Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

- Comparative SAR studies : Test analogs (e.g., replacing the ester with a carboxylic acid) to isolate functional group contributions .

- Thermal shift assays : Measure ΔTm values (e.g., 1.9°C for a related thiazole in DHFR binding) to quantify target engagement .

- Metabolic stability assays : Assess liver microsome degradation to rule out false negatives .

Q. What mechanistic insights exist for the reactivity of the trifluoromethyl-thiazole core in nucleophilic substitutions?

- The electron-withdrawing trifluoromethyl group activates the thiazole ring at the 2- and 4-positions. For example:

- Nucleophilic aromatic substitution : Ethoxy or amino groups replace halides under mild conditions (e.g., KCO/DMF, 60°C) .

- Cross-coupling : Suzuki-Miyaura reactions introduce aryl groups at the 5-position using Pd catalysts .

Q. How can computational methods enhance the design of this compound derivatives for target-specific applications?

- Molecular docking : Screen derivatives against protein targets (e.g., Mycobacterium tuberculosis DHFR) to prioritize synthesis .

- ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP ≈ 2.5 for optimal membrane permeability) .

- QM/MM simulations : Model transition states for reactions (e.g., ester hydrolysis) to refine synthetic pathways .

Methodological Considerations

Q. What strategies mitigate side reactions during ester hydrolysis to synthesize the carboxylic acid derivative?

- Controlled basic conditions : Use NaOH in aqueous ethanol (358 K, 1.5 h) to minimize over-oxidation .

- Acid quenching : Adjust pH to 1 with HCl post-hydrolysis to precipitate the product and avoid racemization .

- Inert atmosphere : Prevents oxidation of sensitive thiazole rings during prolonged heating .

Q. How should researchers design experiments to evaluate the metabolic stability of this compound?

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS over 60 minutes .

- CYP450 inhibition screening : Identify isoform-specific interactions (e.g., CYP3A4) using fluorogenic substrates.

- Stable isotopologues : Synthesize -labeled analogs for precise metabolite tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.